3-(1-Benzofuran-2-carbonyl)-1-(6-methyl-1,3-benzothiazol-2-YL)thiourea
Overview
Description
3-(1-Benzofuran-2-carbonyl)-1-(6-methyl-1,3-benzothiazol-2-YL)thiourea is a complex organic compound that features a benzofuran ring, a benzothiazole ring, and a thiourea group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-carbonyl)-1-(6-methyl-1,3-benzothiazol-2-YL)thiourea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran-2-carbonyl Chloride: This can be achieved by reacting benzofuran-2-carboxylic acid with thionyl chloride.
Formation of 6-Methyl-1,3-benzothiazol-2-amine: This can be synthesized from 2-aminothiophenol and acetic anhydride.
Coupling Reaction: The final step involves the reaction of benzofuran-2-carbonyl chloride with 6-methyl-1,3-benzothiazol-2-amine in the presence of a base like triethylamine to form the desired thiourea compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiourea group.
Reduction: Reduction reactions could potentially target the carbonyl group in the benzofuran ring.
Substitution: Nucleophilic substitution reactions might occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Antimicrobial Agents: Compounds with benzofuran and benzothiazole rings are often studied for their antimicrobial properties.
Anticancer Research: Potential use in the development of new anticancer drugs due to the presence of bioactive heterocycles.
Industry
Dyes and Pigments: The compound might be used in the synthesis of dyes and pigments due to its chromophoric groups.
Pharmaceuticals: Potential use in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with thiourea groups can act as enzyme inhibitors by binding to the active site of enzymes. The benzofuran and benzothiazole rings might interact with biological targets through π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Benzofuran-2-carbonyl)-1-phenylthiourea
- 3-(1-Benzofuran-2-carbonyl)-1-(4-methylphenyl)thiourea
- 3-(1-Benzofuran-2-carbonyl)-1-(6-chloro-1,3-benzothiazol-2-YL)thiourea
Uniqueness
The presence of both benzofuran and benzothiazole rings in 3-(1-Benzofuran-2-carbonyl)-1-(6-methyl-1,3-benzothiazol-2-YL)thiourea makes it unique compared to other thiourea derivatives. This dual-ring structure could potentially enhance its biological activity and chemical stability.
Properties
IUPAC Name |
N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c1-10-6-7-12-15(8-10)25-18(19-12)21-17(24)20-16(22)14-9-11-4-2-3-5-13(11)23-14/h2-9H,1H3,(H2,19,20,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKLOSZNFYQGAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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